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Compound of Interest

Compound Name: Ethyl 3-bromo-2-oxobutanoate

Cat. No.: B041073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
bromo-2-oxobutanoate (C₆H₉BrO₃), a valuable intermediate in organic synthesis. The

document details available experimental and predicted spectroscopic data, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in the

identification and characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for Ethyl 3-
bromo-2-oxobutanoate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.15-5.20 Quartet (q) 1H CH

4.32-4.45 Multiplet (m) 2H OCH₂

1.82-1.85 Doublet (d) 3H CH₃ (adjacent to CH)

1.38-1.41 Triplet (t) 3H CH₃ (of ethyl group)
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Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Predicted Chemical Shift (δ) ppm Assignment

~190 C=O (ketone)

~160 C=O (ester)

~63 OCH₂

~45 CHBr

~18 CH₃ (adjacent to CH)

~14 CH₃ (of ethyl group)

Note: These are predicted values and may vary from experimental results.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Predicted Frequency (cm⁻¹) Functional Group

~2980 C-H stretch (aliphatic)

~1740 C=O stretch (ester)

~1720 C=O stretch (ketone)

~1250 C-O stretch (ester)

~650 C-Br stretch

Note: These are predicted values based on characteristic functional group absorptions.

Table 4: Mass Spectrometry (MS) Data
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Property Value

Molecular Formula C₆H₉BrO₃

Molecular Weight 209.04 g/mol [1]

Predicted m/z of Molecular Ion [M]⁺ 208/210 (due to ⁷⁹Br/⁸¹Br isotopes)

Predicted Key Fragment Ions (m/z)
163/165 ([M-OC₂H₅]⁺), 129 ([M-Br]⁺), 87 ([M-Br-

C₂H₂O]⁺), 43 ([CH₃CO]⁺)

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine.

Experimental Protocols
Detailed methodologies for the acquisition of the cited and predicted spectroscopic data are

outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz. The

sample of Ethyl 3-bromo-2-oxobutanoate was dissolved in deuterated chloroform (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy
IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin

film of the neat liquid sample would be placed between two potassium bromide (KBr) plates for

analysis. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI)

source. The sample would be introduced into the ion source, and the resulting fragments would

be analyzed by a mass analyzer. The mass-to-charge ratio (m/z) of the ions would be recorded

to produce the mass spectrum.
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Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Ethyl 3-bromo-2-oxobutanoate.
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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide

complementary information for the structural elucidation of Ethyl 3-bromo-2-oxobutanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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